molecular formula C6H9Br B098647 1-Bromo-2-hexyne CAS No. 18495-25-5

1-Bromo-2-hexyne

Cat. No. B098647
CAS RN: 18495-25-5
M. Wt: 161.04 g/mol
InChI Key: VIXOOIRHFJMNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-hexyne consists of a six-carbon chain with a triple bond between the second and third carbons and a bromine atom attached to the first carbon . The average mass of the molecule is 161.040 Da .

Scientific Research Applications

Ring Expansion and Alumacycle Formation

1-Bromo-2-hexyne is instrumental in the study of ring expansion and the formation of alumacycles. For instance, when treated with 3-hexyne, it yields a product known as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, as well as hexaethylbenzene. This process involves the insertion of alkyne molecules into Al-C bonds and offers insights into the formation of complex alumacycles (Agou et al., 2015).

Synthesis of Bromoacetylene Homologues

1-Bromo-2-hexyne serves as a key component in the synthesis of bromoacetylene homologues. These compounds are produced in high yield by reacting the alkyne with aqueous solutions of potassium hypobromite and potassium hydroxide (Brandsma & Verkruijsse, 1990).

Halogen Addition Studies

The compound's interaction with halogens has been extensively studied. For example, the reaction of 3-fluoro-1-hexyne with bromine and chlorine results in the formation of dihalo-hexenes, contributing to our understanding of halogen addition reactions (Shellamer et al., 1982).

Carbometallation and Synthesis of Cycloalkanes

1-Bromo-2-hexyne is used in carbometallation reactions. For instance, its reaction with magnesium leads to Grignard reagents, which can be utilized in the synthesis of cycloalkanes with stereo-defined alkylidene substituents (Fujikura et al., 1984).

Silylformylation Processes

It also plays a role in silylformylation reactions, where it reacts with hydrosilanes in the presence of mixed-metal carbonyl clusters. This process results in the formation of silyl-formylated hexenes (Ojima et al., 1991).

In Polymer Science

In polymer science, 1-Bromo-2-hexyne is used to synthesize monomers and polymers. For example, its role in synthesizing hyperbranched polymers and thermotropic dendrimers has been explored, contributing to advancements in polymer chemistry (Percec et al., 1994).

Enyne-Allene Synthesis

The compound is instrumental in the synthesis of enyne-allenes, a process involving bromoboration followed by palladium-catalyzed reactions (Wang & Wang, 1994).

Electrophilic Substitution Reactions

1-Bromo-2-hexyne is also studied in electrophilic substitution reactions, providing insights into reaction mechanisms and product formation in organic chemistry (Nozoe et al., 1974).

Cyclizations and Polymerization Studies

It is a key reagent in various cyclization and polymerization studies, helping to understand the formation of cyclic compounds and polymers (Masuda et al., 1983).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-2-hexyne is not available, similar compounds can pose risks. For example, 1-Hexene is classified as a flammable liquid and an aspiration hazard . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

1-bromohex-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXOOIRHFJMNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493448
Record name 1-Bromohex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-hexyne

CAS RN

18495-25-5
Record name 1-Bromohex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-hexyne
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-hexyne
Reactant of Route 3
1-Bromo-2-hexyne
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-hexyne
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-hexyne
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-hexyne

Citations

For This Compound
12
Citations
GR Lappin - The Journal of Organic Chemistry, 1952 - ACS Publications
When 1-bromo-2-hexyne was refluxed with methanolicsodium methoxide, conditions favoring Sx2 reaction without rearrangement, a nearly quantitative yield of 1-methoxy-2-hexyne …
Number of citations: 3 pubs.acs.org
XH Yi, Y Meng, XG Hua, CJ Li - The Journal of Organic Chemistry, 1998 - ACS Publications
… After being dried over magnesium sulfate and filtered, the solvent was removed, thus providing crude 1-bromo-2-hexyne (11), 36 which was purified by column chromatography on silica …
Number of citations: 123 pubs.acs.org
SC Jain, R Kumar, R Goswami, MK Pandey… - Pure and applied …, 2005 - degruyter.com
… (29b) required for the synthesis of natural products 9 and 10 were prepared using the synthetic strategy as outlined in Scheme 3; 29a was synthesized starting from 1-bromo-2-hexyne (…
Number of citations: 9 www.degruyter.com
JHP Tyman, N Visani - Chemistry and physics of lipids, 1997 - Elsevier
… This C 8 material was then converted to the magnesiobromo derivative with ethylmagnesium bromide which was reacted with 1-bromo-2-hexyne to give the t-butyldimethyl silyl ether of 1…
Number of citations: 13 www.sciencedirect.com
Y Yura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
It was found that the compounds having the general formula RCH (X)-C≡ CR'gave thiazole derivatives by reaction with thiourea. The relationship between the structure of thiazoles and …
Number of citations: 8 www.jstage.jst.go.jp
M Winn, TW von Geldern, TJ Opgenorth… - Journal of medicinal …, 1996 - ACS Publications
… Compound 14c was synthesized by reacting 1-bromo-2-hexyne 30 and 11 for 1 h at 55 C. Compound 14d was synthesized from 4-fluorobenzyl bromide and 11 at room temp for 3 h. …
Number of citations: 131 pubs.acs.org
MS Newman, JH Wotiz - Journal of the American Chemical …, 1949 - ACS Publications
… ester synthesis from 1bromo-2-hexyne no intensive study of this reaction was made. … Both l-bromo-2-heptyne and 1 -bromo-2-hexyne gave immediate precipitates when addedto …
Number of citations: 104 pubs.acs.org
Y Yura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… In the place of 3—bromo—1—propyne, 3—bromo—1—phenyl—1—propyne, 1—(p—chlorophenyl)— 3~bromo—1—propyne, and 1~bromo~2~hexyne were reacted with 2 moles of …
Number of citations: 10 www.jstage.jst.go.jp
JJ Bruno - 1961 - search.proquest.com
The author is grateful to Professor Walter J. Gensler for the suggestion of the problem and guidance during the course of the research. Partial financial assistance from the Abbott …
Number of citations: 2 search.proquest.com
TN Tekavec, J Louie - Tetrahedron, 2008 - Elsevier
… The compounds 1-bromo-4-methylpentyne and 1-bromo-2-hexyne were prepared from the corresponding alcohols by the method described by Brandsma. Enynes 1, 3, 5, 7, and 91(e), …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.